molecular formula C17H19NOS B4751013 6-(hexylthio)benzo[cd]indol-2(1H)-one

6-(hexylthio)benzo[cd]indol-2(1H)-one

Cat. No. B4751013
M. Wt: 285.4 g/mol
InChI Key: WVEVTTCKAZFLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(hexylthio)benzo[cd]indol-2(1H)-one, also known as BHIC, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. BHIC belongs to the family of indole derivatives, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 6-(hexylthio)benzo[cd]indol-2(1H)-one is still not fully understood. However, studies have suggested that 6-(hexylthio)benzo[cd]indol-2(1H)-one may exert its biological effects through the modulation of various signaling pathways. For example, 6-(hexylthio)benzo[cd]indol-2(1H)-one has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
6-(hexylthio)benzo[cd]indol-2(1H)-one has been found to affect various biochemical and physiological processes in cells. For example, 6-(hexylthio)benzo[cd]indol-2(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been found to modulate the expression of genes involved in lipid metabolism and glucose uptake, suggesting its potential as a metabolic regulator. In addition, 6-(hexylthio)benzo[cd]indol-2(1H)-one has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Advantages and Limitations for Lab Experiments

6-(hexylthio)benzo[cd]indol-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using 6-(hexylthio)benzo[cd]indol-2(1H)-one in lab experiments. For example, the exact mechanism of action of 6-(hexylthio)benzo[cd]indol-2(1H)-one is still not fully understood, which may limit its use in certain applications. In addition, the effects of 6-(hexylthio)benzo[cd]indol-2(1H)-one may vary depending on the cell type and experimental conditions, which may require further optimization of the experimental protocol.

Future Directions

There are several future directions for research on 6-(hexylthio)benzo[cd]indol-2(1H)-one. One area of interest is the development of 6-(hexylthio)benzo[cd]indol-2(1H)-one derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of the exact mechanism of action of 6-(hexylthio)benzo[cd]indol-2(1H)-one, which may provide insights into its potential therapeutic applications. In addition, further studies are needed to investigate the effects of 6-(hexylthio)benzo[cd]indol-2(1H)-one in vivo, which may provide important information on its pharmacokinetics and toxicity. Finally, the potential use of 6-(hexylthio)benzo[cd]indol-2(1H)-one as a metabolic regulator and its effects on metabolic diseases such as obesity and diabetes warrants further investigation.

Scientific Research Applications

6-(hexylthio)benzo[cd]indol-2(1H)-one has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In vitro studies have shown that 6-(hexylthio)benzo[cd]indol-2(1H)-one can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been found to suppress the production of inflammatory cytokines and chemokines in macrophages, suggesting its potential as an anti-inflammatory agent. In addition, 6-(hexylthio)benzo[cd]indol-2(1H)-one has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

6-hexylsulfanyl-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-3-4-5-11-20-15-10-9-14-16-12(15)7-6-8-13(16)17(19)18-14/h6-10H,2-5,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEVTTCKAZFLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C2C=CC=C3C2=C(C=C1)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(hexylthio)benzo[cd]indol-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(hexylthio)benzo[cd]indol-2(1H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(hexylthio)benzo[cd]indol-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-(hexylthio)benzo[cd]indol-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-(hexylthio)benzo[cd]indol-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-(hexylthio)benzo[cd]indol-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-(hexylthio)benzo[cd]indol-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.